molecular formula C6H10O3 B3043463 (S)-Tetrahydrofuran-2-carboxylic acid methyl ester CAS No. 87324-01-4

(S)-Tetrahydrofuran-2-carboxylic acid methyl ester

Cat. No. B3043463
CAS RN: 87324-01-4
M. Wt: 130.14 g/mol
InChI Key: IXHZGHPQQTXOKV-YFKPBYRVSA-N
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Description

Esters are derived from carboxylic acids. In an ester, the hydrogen in the carboxylic acid is replaced by a hydrocarbon group . This could be an alkyl group like methyl or ethyl, or one containing a benzene ring such as a phenyl or benzyl group .


Synthesis Analysis

Esters are usually prepared from carboxylic acids and alcohols . This process is known as esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides react with alcohols to yield an ester .


Molecular Structure Analysis

The molecular structure of esters involves an oxygen atom connected to a carbon atom, which is also double-bonded to another oxygen atom . This forms a carbonyl group adjacent to an ether group.


Chemical Reactions Analysis

Esters undergo various reactions. They can be hydrolyzed, either by aqueous base or aqueous acid, to yield a carboxylic acid plus an alcohol . This process is known as saponification. Esters can also react with diazomethane to produce methyl esters .


Physical And Chemical Properties Analysis

Esters have various physical and chemical properties. They are often pleasant-smelling liquids that are responsible for the fragrant odors of fruits and flowers . The physical differences observed between a fat (like butter) and an oil (like sunflower oil) are due to differences in melting points of the mixture of esters they contain .

Scientific Research Applications

Synthesis of Sugar Esters

This compound plays a significant role in the synthesis of sugar esters (SEs), which have become the focus of researchers due to their biocompatibility and extensive industrial applications as surfactants . The acyl donors commonly used in these syntheses are free fatty acids (FFAs) or fatty acid methyl esters (FAMEs) .

Green Synthetic Chemistry

The trend towards green synthetic chemistry provides new methods and opportunities for the development of SEs. The use of chemo-enzymatic systems on catalytic surfaces has proved to be suitable in solving biocompatibility and stability problems and correspondingly increasing the yield of esters formed .

Biodiesel Production

In the field of renewable energy, this compound is used in the transesterification process for sustainable biodiesel production . It provides an in-depth analysis of various catalysts, including homogeneous, heterogeneous, enzyme-based, and nanomaterial catalysts, exploring their distinct characteristics and behavior during transesterification .

Enhanced Oil Recovery (EOR)

The compound exhibits salinity and hardness tolerance, excellent dispersing ability, favorable emulsion stability, and thermal stability, enhancing their applicability in EOR processes .

Analytical Chemistry

In analytical chemistry, multiple transitions were optimized which can be used for the determination of FAMEs with GC–MS/MS operating in MRM mode .

Component of Soy and Rapeseed Oil Methyl Ester Fuels

It also exists as a major component of soy and rapeseed oil methyl ester fuels, which can also serve as a main source of biodiesel production .

Safety and Hazards

The safety and hazards associated with esters depend on the specific ester . It’s important to refer to the Safety Data Sheet (SDS) for the specific ester for detailed information .

Future Directions

The use of esters, specifically fatty acid methyl esters, is gaining interest in green and sustainable production of various chemicals . They are being explored for their potential in producing a wide range of useful chemicals through various reactions including oxidation, amidation, hydrogenation, deoxygenation, ethoxylation, metathesis, and isomerisation .

properties

IUPAC Name

methyl (2S)-oxolane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-8-6(7)5-3-2-4-9-5/h5H,2-4H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHZGHPQQTXOKV-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Tetrahydrofuran-2-carboxylic acid methyl ester

CAS RN

87324-01-4
Record name Methyl tetrahydro-2-furancarboxylate, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087324014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL TETRAHYDRO-2-FURANCARBOXYLATE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQP8Q54YKX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Methyl furoate is dissolved in 180 ml. of methanol. Thereafter 1 g. of 5 percent palladium-on-charcoal is added. The mixture is then hydrogenated at 1 to 3 atmospheres. After 45 hr. 0.79 moles of hydrogen are consumed. The black mixture is then filtered through Celite using 50 ml. of methanol to wash the reaction flask and filter. Evaporation of the filtrate under reduced pressure at 40°-45° C. bath temperature yields 51 g. of a yellow oil which is thereafter distilled, collecting that fraction boiling at 32°-35° C. Thereby, methyl tetrahydrofuroate (46.7 g.) is prepared.
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0.79 mol
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Synthesis routes and methods II

Procedure details

Methyl furoate (75 g, 0.595 mole) was dissolved in MeOH (150 ml), and poured into a Parr bottle. Air was replaced with argon, and then 10% Pd/C (2.5 g) was added. The atmosphere was replaced with H2 and methyl furoate was hydrogenated at 40 psi for 48 hours. The reaction was filtered through celite pad, and the pad was washed with ether. The filtrate and the wash were combined and distilled to give the title compound (71 g, 0.546 mole, 59° C./5.1 mmHg, 92%) as a colorless liquid.
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75 g
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150 mL
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2.5 g
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Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-Tetrahydrofuran-2-carboxylic acid methyl ester
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